4-(4-乙酰基-2-甲氧基-5-硝基苯氧基)丁酸乙酯

描述

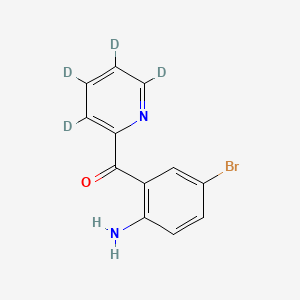

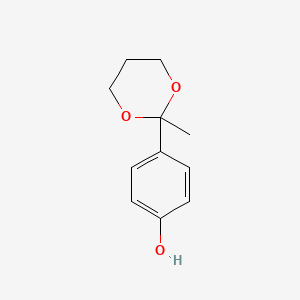

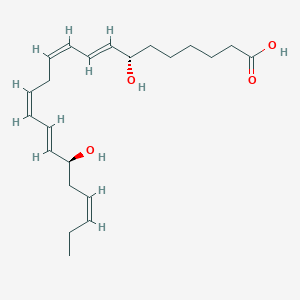

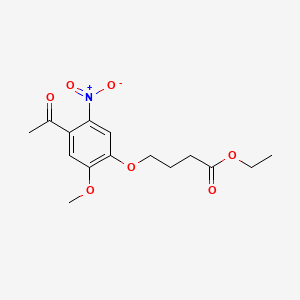

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate is a chemical compound with the molecular formula C15H19NO7 . It is used in scientific research and exhibits diverse applications, ranging from drug development to material synthesis, due to its unique properties.

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate consists of 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 7 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .

科学研究应用

对映选择性水解

4-(4-乙酰基-2-甲氧基-5-硝基苯氧基)丁酸乙酯因其在对映选择性水解中的作用而受到研究。Knezović、Sunjic 和 Levai (1993) 的研究探讨了它在假单胞菌和假单胞菌属的脂肪酶催化下水解。这项研究强调了烷基酯基团的结构对水解速率的影响,证明了不同酯基团之间显着的反应性差异 (Knezović、Sunjic 和 Levai,1993)。

螯合物合成

Dorokhov、Vasil’ev、Surzhikov 和 Bogdanov (1995) 研究了包括 4-(4-乙酰基-2-甲氧基-5-硝基苯氧基)丁酸乙酯在内的各种化合物的螯合物合成,这些化合物由乙酰乙酸乙酯和三氟乙腈制备。这项研究提供了对新型合成途径和特定吡啶衍生物制备的见解 (Dorokhov、Vasil’ev、Surzhikov 和 Bogdanov,1995)。

还原性单烷基化

2008 年,Sydnes、Kuse 和 Isobe 研究了硝基芳基的还原性单烷基化,包括 (4-甲氧基-3-硝基苯基)乙酸乙酯。他们的工作揭示了促进不同硝基芳基转化为仲苄基氨基芳基的条件,展示了这些化合物的多功能性和反应性 (Sydnes、Kuse 和 Isobe,2008)。

新衍生物合成

Biondi 和 Cagnasso (1976) 进行了研究,合成适用于通过质谱碎裂法测定 (3-甲氧基-4-羟基苯基)乙二醇的新衍生物。他们的研究重点介绍了 4-(4-乙酰基-2-甲氧基-5-硝基苯氧基)丁酸乙酯在分析化学中的潜在应用,尤其是在质谱方面 (Biondi 和 Cagnasso,1976)。

属性

IUPAC Name |

ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7/c1-4-22-15(18)6-5-7-23-14-9-12(16(19)20)11(10(2)17)8-13(14)21-3/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBXDFLAZPHMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744160 | |

| Record name | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |

CAS RN |

1031702-80-3 | |

| Record name | Ethyl 4-(4-acetyl-2-methoxy-5-nitrophenoxy)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。